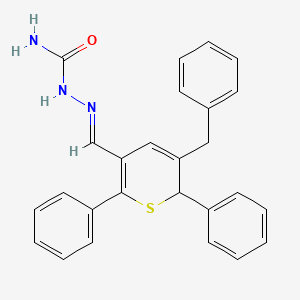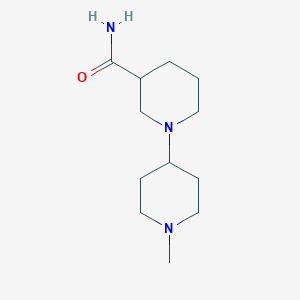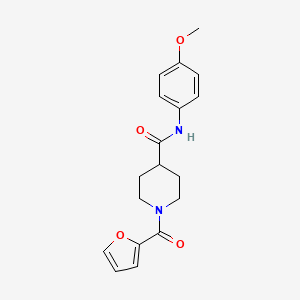
N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide, also known as MBX-2982, is a small molecule compound that has been developed as a potential treatment for type 2 diabetes. This compound is a selective GPR119 agonist, which means that it activates a specific receptor in the body that is involved in glucose homeostasis and insulin secretion.
作用機序
N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide acts as a selective GPR119 agonist, which means that it binds to and activates GPR119 receptors in the body. GPR119 receptors are primarily expressed in the pancreas and intestines, and are involved in the regulation of glucose homeostasis and insulin secretion. When activated, GPR119 receptors stimulate the release of incretin hormones such as GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic beta cells and reduce glucose production in the liver.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that are relevant to its potential use as a treatment for type 2 diabetes. These effects include:
- Increased glucose-stimulated insulin secretion: this compound has been shown to increase insulin secretion in response to glucose, which can help to improve glucose homeostasis in people with type 2 diabetes.
- Improved glucose tolerance: this compound has been shown to improve glucose tolerance in animal models of type 2 diabetes, which suggests that it may have similar effects in humans.
- Reduced fasting blood glucose levels: this compound has been shown to reduce fasting blood glucose levels in animal studies, which is another indicator of its potential efficacy as a treatment for type 2 diabetes.
実験室実験の利点と制限
One advantage of using N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical models of type 2 diabetes. This means that researchers can use this compound to study the role of GPR119 receptors in glucose homeostasis and insulin secretion, and to test the efficacy of GPR119 agonists as potential treatments for type 2 diabetes.
One limitation of using this compound in lab experiments is that it is a small molecule compound that may have limited bioavailability and pharmacokinetic properties. This means that researchers may need to use high doses of this compound or modify the compound to improve its pharmacokinetic properties in order to achieve therapeutic effects in humans.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide and GPR119 agonists as potential treatments for type 2 diabetes. These include:
- Clinical trials: this compound is currently in phase 2 clinical trials for the treatment of type 2 diabetes, and further studies are needed to determine its efficacy and safety in humans.
- Combination therapy: GPR119 agonists such as this compound may be used in combination with other drugs such as GLP-1 receptor agonists or DPP-4 inhibitors to improve glucose homeostasis and insulin secretion in people with type 2 diabetes.
- Structural modification: Researchers may modify the structure of this compound or develop new GPR119 agonists with improved pharmacokinetic properties and efficacy for the treatment of type 2 diabetes.
Conclusion
This compound is a small molecule compound that has shown promising results in preclinical studies as a potential treatment for type 2 diabetes. Its selective activation of GPR119 receptors in the pancreas and intestines stimulates the release of incretin hormones such as GLP-1 and GIP, which in turn improve glucose homeostasis and insulin secretion. While there are limitations to using this compound in lab experiments, further research on this compound and other GPR119 agonists may lead to new treatments for type 2 diabetes.
合成法
The synthesis of N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide involves several steps, including the reaction of 5-methyl-1H-benzimidazole-2-carboxylic acid with 3-aminophenol to form 5-methyl-1H-benzimidazole-2-carboxamide. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to form this compound. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved through recrystallization or chromatography.
科学的研究の応用
N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide has been extensively studied in preclinical models of type 2 diabetes, and has shown promising results in improving glucose homeostasis and insulin secretion. In animal studies, this compound has been shown to increase glucose-stimulated insulin secretion, improve glucose tolerance, and reduce fasting blood glucose levels. These effects are mediated through the activation of GPR119 receptors in the pancreas and intestines, which stimulate the release of incretin hormones such as GLP-1 and GIP.
特性
IUPAC Name |
N-(3-methoxyphenyl)-3-(6-methyl-1H-benzimidazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-6-7-15-16(10-12)21-17(20-15)8-9-18(22)19-13-4-3-5-14(11-13)23-2/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKGSPPPMGJKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5371022.png)
![methyl 2-{[2-cyano-3-(4-hydroxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5371025.png)

![4-tert-butyl-N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5371034.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5371045.png)
![2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5371053.png)

![2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5371068.png)
![5-[(3-acetylphenoxy)methyl]-N-(2,3-dihydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5371076.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5371081.png)
![N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5371093.png)

![methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5371107.png)
